Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a synthetic organic compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, an amino group, and a methyl ester functional group. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves several key steps:
Bromination and Fluorination: The starting material, often a phenylacetic acid derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.
Amination: The brominated and fluorinated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the ester group.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester.
These reactions are usually carried out under controlled conditions, with specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can convert it into an amine or hydroxylamine.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, nitro compounds, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Chemical Synthesis: Its reactivity makes it a valuable building block in the synthesis of complex organic molecules, including natural products and polymers.
Industrial Applications: The compound is utilized in the development of agrochemicals, dyes, and specialty chemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with active sites, while the bromine and fluorine atoms enhance its binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(2-bromo-4-chlorophenyl)acetate hydrochloride
- Methyl 2-amino-2-(2-bromo-4-methylphenyl)acetate hydrochloride
- Methyl 2-amino-2-(2-bromo-4-nitrophenyl)acetate hydrochloride
Uniqueness
Compared to similar compounds, Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCGWDUKHEOGA-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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